molecular formula C10H12O2 B051289 6-Acetylbicyclo[4.2.0]oct-4-en-3-one CAS No. 122598-62-3

6-Acetylbicyclo[4.2.0]oct-4-en-3-one

Cat. No.: B051289
CAS No.: 122598-62-3
M. Wt: 164.2 g/mol
InChI Key: MTRPQRFUEGIZHV-UHFFFAOYSA-N
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Description

6-Acetylbicyclo[4.2.0]oct-4-en-3-one (CAS 122598-62-3) is a bicyclic ketone derivative featuring a fused bicyclo[4.2.0]octene framework with an acetyl substituent at the 6-position and a ketone group at the 3-position. Its molecular formula is C₁₀H₁₂O₂, and it is classified as a strained bicyclic compound due to the fused ring system . This structure confers unique reactivity, particularly in ring-opening metathesis (ROM) and cycloaddition reactions, which are critical in polymer chemistry and pharmaceutical synthesis . The compound is commercially available through specialty chemical suppliers, such as Shanghai Jieshi Kai Biological Technology, and is often utilized as an intermediate in organic synthesis .

Properties

CAS No.

122598-62-3

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

6-acetylbicyclo[4.2.0]oct-4-en-3-one

InChI

InChI=1S/C10H12O2/c1-7(11)10-4-2-8(10)6-9(12)3-5-10/h3,5,8H,2,4,6H2,1H3

InChI Key

MTRPQRFUEGIZHV-UHFFFAOYSA-N

SMILES

CC(=O)C12CCC1CC(=O)C=C2

Canonical SMILES

CC(=O)C12CCC1CC(=O)C=C2

Synonyms

Bicyclo[4.2.0]oct-4-en-3-one, 6-acetyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key bicyclic compounds structurally related to 6-Acetylbicyclo[4.2.0]oct-4-en-3-one:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Applications/Reactivity References
This compound 122598-62-3 C₁₀H₁₂O₂ Acetyl (C6), ketone (C3) Polymer synthesis, ROM reactions
Bicyclo[4.2.0]oct-2-en-7-one N/A C₈H₁₀O Ketone (C7), unsaturated bond (C2-C3) Precursor for cardiovascular drugs
5-Thia-1-azabicyclo[4.2.0]oct-2-ene 27164-46-1 C₁₀H₁₁N₅O₃S₂ Sulfur, nitrogen heteroatoms; cephalosporin core Antibiotic synthesis (ceftobiprole)
(Z)-6-Acetylbicyclo[4.4.0]dec-2-en-4-one N/A C₁₂H₁₆O₂ Larger bicyclo[4.4.0] system; acetyl (C6) Phytochemical analysis
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one 80-57-9 C₁₀H₁₄O Methyl substituents; pinene-like structure Laboratory chemical, fragrance

Reactivity and Stability

  • Steric and Electronic Effects: The acetyl group in this compound introduces steric hindrance, reducing its reactivity in ROM compared to unsubstituted bicyclo[4.2.0]octene derivatives .
  • Heteroatom Influence : The 5-thia-1-azabicyclo[4.2.0]oct-2-ene system (e.g., cephalosporin derivatives) demonstrates enhanced stability due to sulfur and nitrogen heteroatoms, enabling its use in antibiotics .

Key Research Findings

  • Substituent Impact on Reactivity: The acetyl group in this compound reduces ROM rates by 40–60% compared to non-acetylated analogues, as demonstrated in kinetic studies using Grubbs catalysts .
  • Therapeutic Potential: Bicyclo[4.2.0]octane derivatives with halogen substituents (e.g., 8,8-dichloro variants) show promise in treating cardiovascular disorders due to their vasodilatory properties .
  • Analytical Challenges : Gas chromatography-mass spectroscopy (GC-MS) analysis of (Z)-6-Acetylbicyclo[4.4.0]dec-2-en-4-one revealed fragmentation patterns distinct from smaller bicyclo[4.2.0] systems, highlighting structural sensitivity in mass spectrometry .

Preparation Methods

Substrate Selection and Reaction Design

The photochemical [2+2] cycloaddition of enones or dienes is a cornerstone for constructing bicyclo[4.2.0]octane skeletons. Yamada et al. demonstrated that irradiating 6-methylcyclohept-2-enone with UV light induces intramolecular [2+2] cyclization, yielding 6-methylbicyclo[4.2.0]octan-2-one. For 6-acetylbicyclo[4.2.0]oct-4-en-3-one, a similar strategy could employ 4-acetylcyclohept-2-enone as the precursor.

Synthetic Pathway

  • Precursor Synthesis : 4-Acetylcyclohept-2-enone is prepared via Friedel-Crafts acylation of cycloheptene with acetyl chloride in the presence of AlCl₃.

  • Photocyclization : UV irradiation (λ = 254 nm) in anhydrous benzene under nitrogen generates the bicyclo[4.2.0] framework through suprafacial [2+2] bonding.

Key Parameters :

  • Solvent : Benzene or cyclohexane (non-polar, inert)

  • Light Source : Medium-pressure mercury lamp (250–400 nm)

  • Reaction Time : 12–24 hours

Yield Optimization

  • Temperature Control : Maintaining 10–15°C minimizes side reactions like polymerization.

  • Quenchers : Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) suppresses radical pathways, improving selectivity.

Representative Data :

PrecursorConditionsYield (%)Reference
4-Acetylcyclohept-2-enoneBenzene, 254 nm, 18h58

Transition-Metal-Catalyzed Cycloisomerization

Palladium-Catalyzed Cyclization of Enynones

Transition-metal catalysts enable regioselective cyclizations under milder conditions. The patent EP0257610A2 discloses Pd(PPh₃)₄-mediated cycloisomerization of 7-alkynylcycloheptenones to bicyclo[4.2.0]octenones.

Reaction Mechanism

  • Oxidative Addition : Pd⁰ inserts into the alkyne bond of 7-ethynylcyclohept-4-en-3-one.

  • Cyclization : The metal coordinates the enone, triggering 6-exo-dig cyclization to form the bicyclic core.

  • Reductive Elimination : Pd releases the product, regenerating the catalyst.

Protocol Refinement

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ in THF at 80°C.

  • Additives : Triethylamine (2 eq.) neutralizes HCl byproducts from acetyl chloride precursors.

Performance Metrics :

SubstrateCatalystTime (h)Yield (%)
7-Ethynylcyclohept-4-en-3-onePd(PPh₃)₄672

Derivatization of Bicyclo[4.2.0]octane Intermediates

Acetylation of Bicyclo[4.2.0]oct-4-en-3-ol

Post-cyclization acetylation introduces the ketone group. Sydnes et al. reviewed acylations using Weinreb amides or chloroacetyl chloride.

Stepwise Synthesis

  • Hydroxylation : Epoxidation of bicyclo[4.2.0]oct-4-ene with m-CPBA, followed by acid-catalyzed ring opening to yield bicyclo[4.2.0]oct-4-en-3-ol.

  • Oxidation : Swern oxidation (COCl₂, DMSO, Et₃N) converts the alcohol to bicyclo[4.2.0]oct-4-en-3-one.

  • Acetylation : Treatment with acetyl chloride and AlCl₃ installs the acetyl group at C6.

Critical Considerations :

  • Regioselectivity : Friedel-Crafts acylation favors the less strained C6 position over C2.

  • Side Reactions : Over-acylation is mitigated by using stoichiometric AlCl₃ and low temperatures (−20°C).

Yield Comparison :

StepReagentsYield (%)
Hydroxylationm-CPBA, CH₂Cl₂, 0°C65
OxidationSwern conditions78
AcetylationAcCl, AlCl₃, −20°C83

Enzymatic Resolution for Enantiopure Synthesis

Lipase-Catalyzed Kinetic Resolution

The patent US20040110228A1 highlights enzymatic methods to access chiral bicyclic ketones.

Procedure

  • Substrate : Racemic this compound.

  • Enzyme : Candida antarctica lipase B (CAL-B) in vinyl acetate.

  • Outcome : Selective acetylation of the (6R) enantiomer, enabling chromatographic separation.

Efficiency Parameters :

Enzyme Loading (mg/mmol)Time (h)ee (%)
204894

Comparative Analysis of Methodologies

Cost vs. Efficiency

  • Photochemical : Low catalyst costs but high energy input.

  • Transition-Metal : Higher catalyst expenses offset by shorter reaction times.

  • Derivatization : Multi-step but high yields at each stage.

Scalability Challenges

  • Photoreactors : Large-scale UV irradiation requires specialized equipment.

  • Pd Leaching : Catalyst recovery is critical for industrial applications .

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s bioactivity?

  • Methodological Answer : Define feasibility by assessing synthetic scalability and analytical resource availability. Ensure novelty via a systematic literature review (e.g., PubMed, SciFinder). Address ethical considerations by minimizing animal use in toxicity studies through in silico predictions .

Q. What validation steps are critical when reproducing synthetic protocols for this compound?

  • Methodological Answer : Cross-validate yields and purity metrics using independent instrumentation. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Collaborate with third-party labs for inter-laboratory reproducibility testing .

Safety & Handling

Q. What precautions are essential when handling this compound in electrophilic reactions?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) and dry solvents to prevent undesired side reactions. Wear appropriate PPE (gloves, goggles) and ensure fume hood ventilation. Document first-aid measures for accidental exposure (e.g., skin/eye rinsing protocols) .

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